molecular formula C20H19N B1293823 Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- CAS No. 20440-95-3

Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-

Cat. No. B1293823
CAS RN: 20440-95-3
M. Wt: 273.4 g/mol
InChI Key: YWKKLBATUCJUHI-UHFFFAOYSA-N
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Description

The compound "Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-" is a chemical of interest in various research studies due to its potential applications in biosensing, chemosensing, and as a charge transfer material in photoconductive devices. It is also a core structure in the synthesis of various derivatives with potential antibacterial and antifungal properties.

Synthesis Analysis

The synthesis of derivatives of benzenamine is a common theme in the research. For instance, the compound N,N-bis(4-methylphenyl)-4-benzenamine was synthesized through a multi-step process involving Ullmann reaction, Vilsmeier reaction, and Wittig reaction . Similarly, other derivatives, such as N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, were synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray diffraction . These synthetic routes are crucial for the development of new materials with desired properties.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 4-(4-Aminophenylsulfonyl)Benzenamine was determined, revealing intermolecular hydrogen bonds and a distorted planar geometry around the sulfur atoms . The molecular packing in these structures is stabilized by various intermolecular interactions, which can influence the physical and chemical properties of the material.

Chemical Reactions Analysis

The benzenamine derivatives participate in various chemical reactions. For instance, the [4+2] benzannulation reaction was used to synthesize phenanthrene derivatives by reacting alkynes with biaryl or 2-alkenylphenyl Grignard reagents . This reaction showcases the versatility of benzenamine derivatives in forming complex polycyclic aromatic hydrocarbons.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenamine derivatives are tailored for specific applications. The compound N,N-bis(4-methylphenyl)-4-benzenamine, when used as a charge transfer material in a photoreceptor cell, exhibited excellent charge acceptance and photosensitivity, indicating its potential as a charge transfer material in photoconductive devices . Additionally, the chemosensor properties of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for Ag(+) ions were attributed to an increase in intramolecular charge transfer, as supported by TD-DFT calculations .

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : This compound is used in the analysis of thermophysical property data .
    • Method : The National Institute of Standards and Technology (NIST) uses its ThermoData Engine software package to generate these data .
    • Results : The data includes properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .
  • Molecular Conformation and Vibrational Transitions Analysis

    • Field : Quantum Chemistry
    • Application : This compound is used in the study of molecular conformation and vibrational transitions .
    • Method : A DFT quantum chemical investigation is conducted using B3LYP .
    • Results : The vibrational wavenumbers were calculated and assignments were performed on the basis of the Gauss view molecular visualization program .
  • Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : This compound is used in the analysis of thermophysical property data .
    • Method : The National Institute of Standards and Technology (NIST) uses its ThermoData Engine software package to generate these data .
    • Results : The data includes properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .
  • Molecular Conformation and Vibrational Transitions Analysis

    • Field : Quantum Chemistry
    • Application : This compound is used in the study of molecular conformation and vibrational transitions .
    • Method : A DFT quantum chemical investigation is conducted using B3LYP .
    • Results : The vibrational wavenumbers were calculated and assignments were performed on the basis of the Gauss view molecular visualization program .

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKKLBATUCJUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066611
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-

CAS RN

20440-95-3
Record name 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20440-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-N-(p-tolyl)-p-toluidine
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Synthesis routes and methods

Procedure details

4,4′-dimethyldiphenylamine (0.99 g, 5.0 mmol), KOH (2.52 g, 45.0 mmol), CuCl (99 mg, 1.0 mmol) and 1,10-phenanthroline (180 mg, 1.0 mmol) were charged in a two-necked bottle. The bottle was deoxygenated and purged with nitrogen, and added dried toluene (12 mL) and iodobenzene (0.67 ml, 6.0 mmol). The reaction was heated to 120° C., and stirred for 12 hours. The resulting was filtered to remove metal and then concentrated under reduced pressure and the residue was purified by column chromatography (hexanes/CH2Cl2=1/1) to afford G (916 g, 67%) as white solid.
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

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